molecular formula C8H7Cl2NOS B1478065 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride CAS No. 1803585-29-6

2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride

Cat. No. B1478065
CAS RN: 1803585-29-6
M. Wt: 236.12 g/mol
InChI Key: GHFDDBSLULFXDH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride (CM-BTZ-HCl) is a synthetic compound of the benzothiazole family. It is a white, crystalline solid with a melting point of 114-115°C. CM-BTZ-HCl has a variety of applications in scientific research and is used in laboratory experiments as a reagent, catalyst, or inhibitor.

Scientific Research Applications

Structural and Spectral Analysis

The molecular structure of 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride and related compounds has been a subject of extensive study. Ghani and Mansour (2012) conducted a comprehensive structural analysis of 2-chloromethyl-1H-benzimidazole hydrochloride using X-ray crystallography, various spectroscopy methods, and DFT calculations, revealing its intricate molecular configuration and spectral characteristics (Ghani & Mansour, 2012).

Corrosion Inhibition

Benzothiazole derivatives, including structures similar to 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride, have been studied for their corrosion-inhibiting properties. Hu et al. (2016) synthesized two benzothiazole derivatives and demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study emphasized the compounds' ability to adsorb onto metal surfaces, providing significant protection against corrosion (Hu et al., 2016).

Antibacterial and Antitumor Activities

Derivatives of benzothiazoles, including those structurally related to 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride, have been synthesized and evaluated for their biological activities. Racané et al. (2006) synthesized novel derivatives of 6-amino-2-phenylbenzothiazole and assessed their cytostatic activities against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Racané et al., 2006).

Optoelectronic Properties

Benzothiazole derivatives, including those structurally related to 2-(Chloromethyl)-1,3-benzothiazol-6-ol hydrochloride, have been explored for their optoelectronic properties. Costa et al. (2006) synthesized a series of nonlinear optical chromophores containing a substituted benzothiazole ring, investigating their solvatochromic behavior and thermal stability. The study highlighted the promising potential of these compounds for applications in optoelectronic devices (Costa et al., 2006).

properties

IUPAC Name

2-(chloromethyl)-1,3-benzothiazol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS.ClH/c9-4-8-10-6-2-1-5(11)3-7(6)12-8;/h1-3,11H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFDDBSLULFXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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